![molecular formula C12H12ClN3 B1484099 4-アミノ-6-[2-(4-クロロフェニル)エチル]ピリミジン CAS No. 2092663-38-0](/img/structure/B1484099.png)
4-アミノ-6-[2-(4-クロロフェニル)エチル]ピリミジン
説明
“6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, a series of 2-aminopyrimidine derivatives were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively. For example, 2-chloro-4,6-dimethylpyrimidine has been reported to undergo aromatic nucleophilic substitution with aniline derivatives under microwave conditions . Additionally, pyrimidine derivatives have been synthesized via acid-catalyzed chemo-selective C-4 substitution of the pyrimidine ring with various amines .科学的研究の応用
抗菌および抗真菌用途
この化合物は、顕著な抗菌および抗真菌活性を示し、新しい抗菌剤の開発のための候補となっています。 ピリミジン環の存在は、細菌および真菌における核酸の合成を阻害し、それらの成長を阻害する能力に寄与します .
抗腫瘍活性
この化合物の誘導体の抗腫瘍の可能性は注目に値します。それらは、癌細胞の増殖と生存に関与する特定の経路を標的にするように設計できます。 研究によると、このような化合物は癌細胞にアポトーシスを誘導することができ、新規抗癌剤の開発のための経路を提供します .
殺虫特性
4-アミノ-6-[2-(4-クロロフェニル)エチル]ピリミジンの構造アナログは、殺虫特性を持つことが判明しています。 これは、これらの化合物が植物に害を与えることなく、作物を害虫の蔓延から保護するために使用できる農業において特に役立ちます .
除草剤および幼虫駆除効果
同様に、この化合物の誘導体の除草剤および幼虫駆除効果は、それぞれ不要な植生と蚊の個体数を制御するために使用するために適しています。 これは、農業生産性と媒介動物によって媒介される疾患に対する公衆衛生の取り組みに直接的な影響を与えます .
超分子化学
超分子化学では、この化合物は、分子クリップやその他の複雑な構造を合成するために使用できます。 これらの構造は、選択的なイオン輸送体や触媒などの特定の特性を持つ新しい材料を作成することに応用されています .
イオン液体およびポリマーの合成
この化合物は、イオン液体およびポリマーの合成にも使用されます。 イオン液体は、その低揮発性と高い熱安定性のためにさまざまな産業用途があり、この化合物を用いて合成されたポリマーは、ユニークな機械的および化学的特性を持つことができます .
爆発物の開発
4-アミノ-6-[2-(4-クロロフェニル)エチル]ピリミジンの誘導体は、爆発特性を持つ化合物を形成するように設計できます。 この用途は、産業用および軍事用の両方で、より安全で安定した爆発物の開発にとって重要です .
医薬品研究
医薬品研究では、この化合物は、さまざまな生物活性を有する薬物の開発のための足場として役立ちます。 その誘導体は、ウイルス感染、炎症、神経疾患など、さまざまな疾患の治療における潜在的な可能性について調査されています .
将来の方向性
The future research directions for “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is interest in synthesizing various scaffolds of pyrimidine derivatives for screening different pharmacological activities . Additionally, the development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need .
作用機序
Target of Action
Pyrimidine derivatives, which “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is part of, have been found to exhibit a wide range of biological activities. They are known to interact with multiple targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and target. For example, some pyrimidine derivatives inhibit enzymes involved in nucleic acid synthesis, thereby preventing cell replication .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrimidine derivatives have been found to inhibit the dihydrofolate reductase enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Lipophilicity, for example, can influence a drug’s ability to cross cell membranes and therefore its bioavailability .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme required for cell replication, the result could be cell death or reduced cell proliferation .
生化学分析
Biochemical Properties
6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora kinase A (AURKA), which is crucial for cell cycle regulation and mitosis . The interaction between 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine and AURKA involves the inhibition of the kinase activity, leading to reduced phosphorylation of AURKA at Thr283. This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .
Cellular Effects
The effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by inhibiting AURKA, which is involved in the regulation of the cell cycle and mitosis . Additionally, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine affects gene expression by reducing the phosphorylation of key proteins involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine exerts its effects through the inhibition of AURKA. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding interactions of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine with AURKA have been elucidated through in silico docking experiments, which demonstrate a strong affinity between the compound and the kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine have been observed to change over time. In vitro studies have shown that prolonged exposure to 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can lead to sustained inhibition of AURKA and continuous cell cycle arrest .
Dosage Effects in Animal Models
The effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits AURKA activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell . The interaction of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in certain tissues . The localization and accumulation of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AURKA and other target proteins . Post-translational modifications and targeting signals may direct 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine to specific cellular compartments, enhancing its inhibitory effects on AURKA .
特性
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXUBHEDMCEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


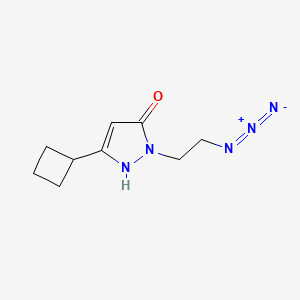

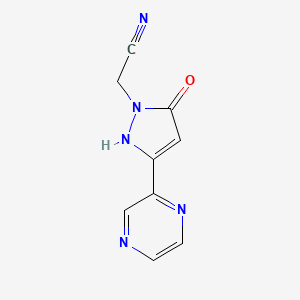
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)
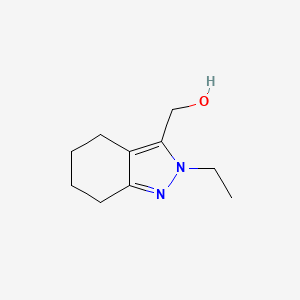
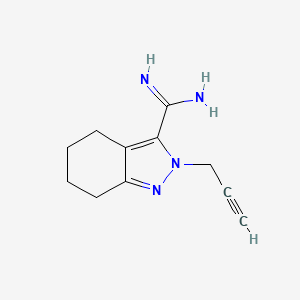
![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
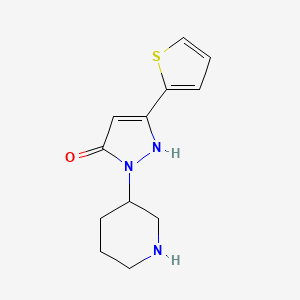


![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
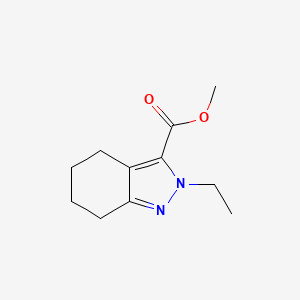
![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)
